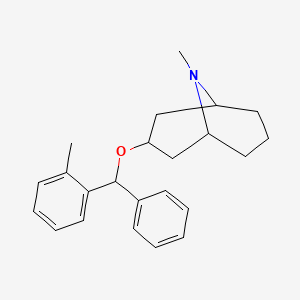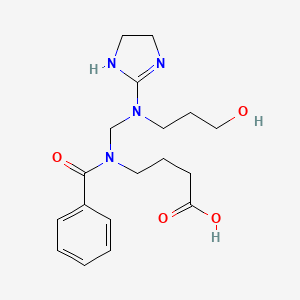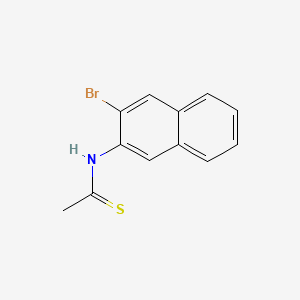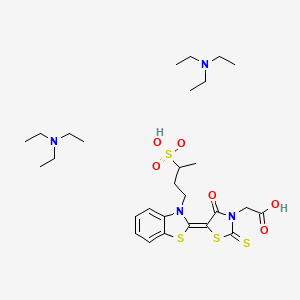
4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt is a complex organic compound that belongs to the class of thiazolidines These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the Benzothiazolidene Moiety: This can be achieved through the condensation of an appropriate amine with a thioamide under acidic conditions.
Introduction of the Sulfobutyl Group: This step involves the alkylation of the benzothiazolidene intermediate with a sulfobutyl halide.
Formation of the Thioxo Group: This can be accomplished by the oxidation of a thiazolidine intermediate using an oxidizing agent such as hydrogen peroxide.
Final Assembly: The final product is obtained by coupling the intermediate with acetic acid and neutralizing with triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the benzothiazolidene moiety can yield the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology
In biological research, it may be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs.
Medicine
Industry
In industrial applications, it can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazolidene moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The thioxo group may participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.
Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Sulfonic Acid Derivatives: Commonly used in detergents and surfactants.
Uniqueness
The unique combination of the benzothiazolidene and thioxo groups, along with the sulfobutyl and acetic acid moieties, gives 4-Oxo-5-(3-(3-sulfobutyl)-2-(3H)-benzothiazolidene)-2-thioxo-3-thiazolidine acetic acid triethylamine salt distinctive properties that are not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C28H46N4O6S4 |
|---|---|
Molecular Weight |
663.0 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-[(5Z)-4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H16N2O6S4.2C6H15N/c1-9(28(22,23)24)6-7-17-10-4-2-3-5-11(10)26-15(17)13-14(21)18(8-12(19)20)16(25)27-13;2*1-4-7(5-2)6-3/h2-5,9H,6-8H2,1H3,(H,19,20)(H,22,23,24);2*4-6H2,1-3H3/b15-13-;; |
InChI Key |
NECXDAMXKTVJHJ-FQGJLALVSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CC(CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)S3)CC(=O)O)S(=O)(=O)O |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC(CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


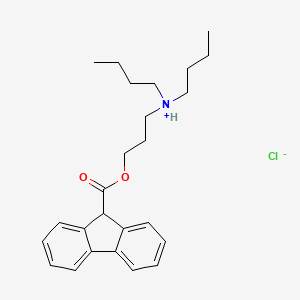

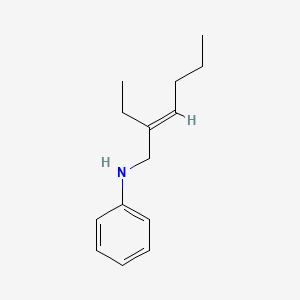

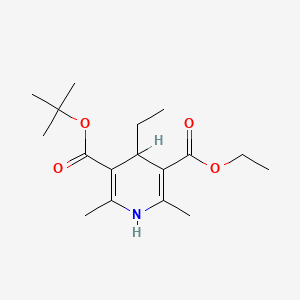

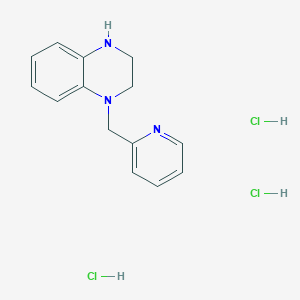
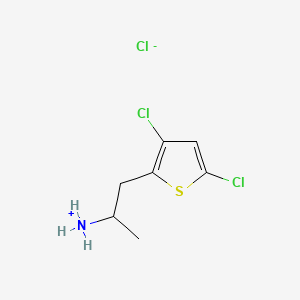
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)
